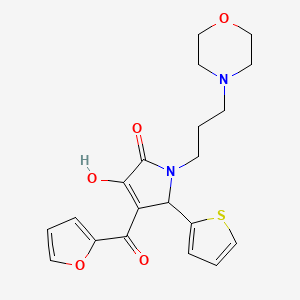
4-(furan-2-carbonyl)-3-hydroxy-1-(3-morpholinopropyl)-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(furan-2-carbonyl)-3-hydroxy-1-(3-morpholinopropyl)-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C20H22N2O5S and its molecular weight is 402.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
4-(Furan-2-carbonyl)-3-hydroxy-1-(3-morpholinopropyl)-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and mechanisms of action based on available literature.
Chemical Structure and Properties
The molecular formula of the compound is C21H23N3O5, with a molecular weight of 397.42 g/mol. Its structure features a pyrrole ring substituted with furan, hydroxyl, morpholinopropyl, and thiophene groups, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H23N3O5 |
| Molecular Weight | 397.42 g/mol |
| CAS Number | [Not available] |
| Synonyms | TOSLAB 804197 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Condensation Reactions : Combining furan-2-carboxylic acid with appropriate amines to form intermediates.
- Cyclization : Formation of the pyrrole ring through cyclization reactions.
- Substitution Reactions : Introduction of the morpholinopropyl group via nucleophilic substitution.
The specific reaction conditions can vary but generally involve acidic or basic media to facilitate the formation of desired products.
Antitumor Activity
Research indicates that derivatives of pyrrole compounds exhibit significant antitumor activity. For example, studies have shown that compounds similar to this compound can inhibit the growth of various cancer cell lines, including glioblastoma and breast cancer cells.
Case Study Findings :
- A study reported that certain pyrrole derivatives reduced cell viability in glioblastoma multiforme cells by inducing apoptosis through mitochondrial pathways .
Enzyme Inhibition
The compound also demonstrates potential as an enzyme inhibitor. Research has highlighted its ability to inhibit enzymes such as α-amylase and urease, which are crucial in carbohydrate metabolism and urea cycle processes, respectively.
Inhibitory Potency :
A screening study found several derivatives exhibiting potent inhibition against these enzymes compared to standard drugs .
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Binding to Active Sites : The compound may bind to active sites of enzymes, inhibiting their function.
- Modulation of Signaling Pathways : It can affect signaling pathways involved in cell proliferation and apoptosis.
Comparative Analysis
When compared to other similar compounds, this pyrrole derivative exhibits unique properties due to its specific functional groups. The presence of both furan and thiophene rings enhances its lipophilicity and potential bioavailability, making it a promising candidate for further pharmacological studies.
| Compound Name | Antitumor Activity | Enzyme Inhibition |
|---|---|---|
| 4-(Furan-2-carbonyl)-3-hydroxy... | Significant | Moderate |
| Similar Pyrrole Derivative A | High | High |
| Similar Pyrrole Derivative B | Moderate | Low |
Propriétés
IUPAC Name |
3-(furan-2-carbonyl)-4-hydroxy-1-(3-morpholin-4-ylpropyl)-2-thiophen-2-yl-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S/c23-18(14-4-1-10-27-14)16-17(15-5-2-13-28-15)22(20(25)19(16)24)7-3-6-21-8-11-26-12-9-21/h1-2,4-5,10,13,17,24H,3,6-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANBXEGYIECEXLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













